

An In-depth Technical Guide to 5-Bromo-2-propyl-2H-indazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Bromo-2-propyl-2H-indazole*

Cat. No.: *B597009*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of **5-Bromo-2-propyl-2H-indazole**, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of public research data, this document focuses on compiling available information on its chemical identity and provides a generalized experimental protocol for its synthesis based on established methods for analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Properties

5-Bromo-2-propyl-2H-indazole is a substituted indazole with a bromine atom at the 5-position and a propyl group attached to one of the nitrogen atoms of the pyrazole ring. While specific experimental data for several physical properties are not readily available in the public domain, its fundamental chemical identifiers have been established.

Table 1: Chemical and Physical Properties of **5-Bromo-2-propyl-2H-indazole**

Property	Value	Source(s)
Molecular Formula	C10H11BrN2	[1]
Molecular Weight	239.11 g/mol	[1]
CAS Number	1280786-77-7	[1]
Appearance	Not specified in available literature.	
Melting Point	Data not available in public literature.	
Boiling Point	Data not available in public literature.	
Solubility	Data not available in public literature.	
Storage Temperature	-20°C	[1]

Synthesis and Characterization

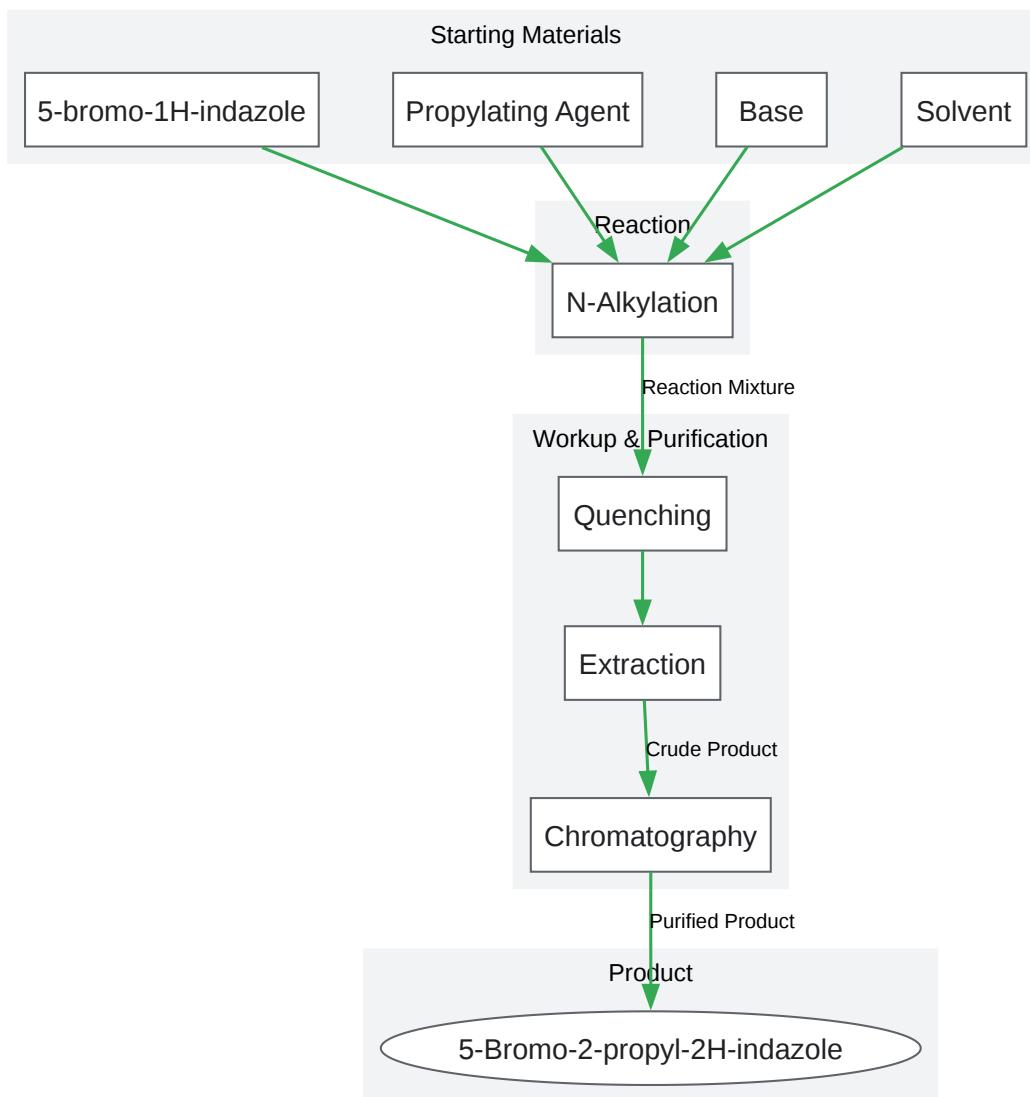
A specific, detailed experimental protocol for the synthesis of **5-Bromo-2-propyl-2H-indazole** is not extensively documented in publicly accessible scientific literature. However, its synthesis can be reasonably achieved through the N-alkylation of 5-bromo-1H-indazole. The reaction of 5-bromo-1H-indazole with a suitable propylating agent, such as 1-bromopropane or 1-iodopropane, in the presence of a base is a common strategy for the synthesis of N-alkylated indazoles.^[2] It is important to note that such reactions can often yield a mixture of N1 and N2 isomers, necessitating chromatographic purification to isolate the desired **5-Bromo-2-propyl-2H-indazole**.

Generalized Experimental Protocol for N-Alkylation

The following protocol is a representative procedure based on general methods for the N-alkylation of indazoles and should be optimized for specific laboratory conditions.

Materials:

- 5-bromo-1H-indazole
- 1-Bromopropane (or other suitable propylating agent)
- Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
- Ethyl acetate (EtOAc)
- Hexane
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography


Procedure:

- To a solution of 5-bromo-1H-indazole in anhydrous DMF, add a suitable base (e.g., sodium hydride, portion-wise at 0 °C, or potassium carbonate).
- Stir the mixture at room temperature for a designated time (e.g., 30-60 minutes) to allow for the formation of the indazolide anion.
- Add the propylating agent (e.g., 1-bromopropane) dropwise to the reaction mixture.
- Allow the reaction to stir at room temperature, or with gentle heating, and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

- Concentrate the organic phase under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the N1 and N2 isomers and obtain pure **5-Bromo-2-propyl-2H-indazole**.

Diagram 1: Generalized Synthesis Workflow

Generalized Synthesis of 5-Bromo-2-propyl-2H-indazole

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **5-Bromo-2-propyl-2H-indazole**.

Characterization

Detailed analytical data such as ^1H NMR, ^{13}C NMR, and mass spectrometry for **5-Bromo-2-propyl-2H-indazole** are not available in the reviewed public literature. For definitive structural confirmation and purity assessment, it is imperative for researchers to perform these analyses on their synthesized material.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for **5-Bromo-2-propyl-2H-indazole**. While the broader class of indazole derivatives has been investigated for a wide range of biological activities, including as kinase inhibitors and antimicrobial agents, any potential biological function of this specific compound remains to be elucidated through future research.[3][4][5]

Due to the absence of data on its biological activity and signaling pathways, no diagrams for these aspects can be provided at this time.

Safety Information

A specific Safety Data Sheet (SDS) for **5-Bromo-2-propyl-2H-indazole** is not readily available. However, based on the safety information for structurally related compounds such as 5-bromo-2-methyl-2H-indazole, it should be handled with care.[6] It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

5-Bromo-2-propyl-2H-indazole is a chemical entity with established basic identifiers but lacks comprehensive characterization in the public scientific literature. This guide provides the currently available information and outlines a general synthetic approach. Further research is required to determine its physical properties, detailed analytical characterization, and to explore its potential biological activities. This document serves as a starting point for researchers interested in this compound and highlights the need for further investigation to fully understand its chemical and biological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. usbio.net [usbio.net]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Bromo-2-methyl-2H-indazole | C8H7BrN2 | CID 11514007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-2-propyl-2H-indazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b597009#5-bromo-2-propyl-2h-indazole-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com